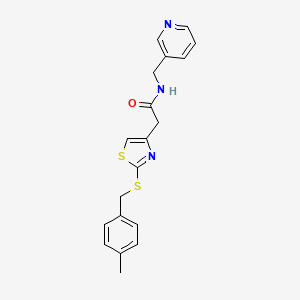
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H19N3OS2 and its molecular weight is 369.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide , with CAS number 941875-81-6 , is a thiazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activities, and relevant research findings related to this compound.
Chemical Structure and Properties
The molecular formula of the compound is C19H19N3OS2, with a molecular weight of 369.5 g/mol . The structure includes a thiazole ring, a pyridine moiety, and a thioether group, which contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 941875-81-6 |
| Molecular Formula | C₁₉H₁₉N₃OS₂ |
| Molecular Weight | 369.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. A study involving similar compounds demonstrated their ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving DNA synthesis inhibition and caspase activation .
Case Study: Anticancer Mechanism
In a comparative study, compounds similar to this compound were evaluated for their anticancer activity using the MTT assay. The results showed that certain derivatives could effectively inhibit cell proliferation and induce apoptosis, suggesting that this compound may also possess similar properties .
Antimicrobial Activity
The compound's thiazole structure is known for its antimicrobial properties. In a study focusing on various thiazole derivatives, several were tested against a range of bacteria and fungi using disc diffusion methods. The minimum inhibitory concentration (MIC) values were determined, indicating effective antimicrobial activity against pathogens like Staphylococcus aureus and Listeria monocytogenes .
Table: Antimicrobial Activity Overview
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Listeria monocytogenes | 16 | High |
| Bacillus cereus | 64 | Moderate |
| Micrococcus luteus | 32 | Moderate |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Variations in substituents on the thiazole ring and the pyridine moiety can significantly affect their potency against cancer cells and microorganisms. For instance, modifications in the methyl group on the benzyl thioether have been shown to enhance anticancer activity .
Summary of Research Findings
- Synthesis : The compound was synthesized following established protocols for thiazole derivatives, confirming its structure through spectral analysis techniques such as NMR and mass spectrometry .
- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, similar to other thiazole derivatives.
- Antimicrobial Efficacy : Demonstrated effective antimicrobial activity against several pathogenic bacteria, indicating potential therapeutic applications.
Propriétés
IUPAC Name |
2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-14-4-6-15(7-5-14)12-24-19-22-17(13-25-19)9-18(23)21-11-16-3-2-8-20-10-16/h2-8,10,13H,9,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJPNZXCMJMXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














